molecular formula C9H11FN2O3 B8372628 2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol

2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol

Cat. No.: B8372628
M. Wt: 214.19 g/mol
InChI Key: INAQXHNJZACERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol is a fluorinated aromatic compound featuring a nitro group at the 5-position and a fluorine atom at the 2-position of the benzyl ring, linked to an ethanolamine moiety via an amino group. This compound is structurally derived from 2-fluoro-5-nitrobenzyl alcohol (CAS: 143032-52-4), a key intermediate synthesized through nitration and fluorination reactions . The benzyl alcohol precursor is typically prepared via catalytic reduction or nucleophilic substitution, yielding a colorless liquid with moderate synthetic efficiency (21–35% yields depending on conditions) .

The nitro group enhances electrophilicity, making the benzyl position reactive toward nucleophilic substitution (e.g., with ethanolamine), while the fluorine atom influences conformational stability and hydrogen-bonding interactions .

Properties

Molecular Formula

C9H11FN2O3

Molecular Weight

214.19 g/mol

IUPAC Name

2-[(2-fluoro-5-nitrophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11FN2O3/c10-9-2-1-8(12(14)15)5-7(9)6-11-3-4-13/h1-2,5,11,13H,3-4,6H2

InChI Key

INAQXHNJZACERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CNCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol with structurally related compounds:

Compound Name Substituents (Benzyl Ring) Key Functional Groups Molecular Weight (g/mol) logP (Predicted)
This compound 2-F, 5-NO₂ -NH-CH₂CH₂OH ~230.2 1.2–1.5*
5-Amino-2-fluorobenzyl alcohol 2-F, 5-NH₂ -CH₂OH ~155.1 0.8–1.0
2-Fluoro-5-methylbenzyl alcohol 2-F, 5-CH₃ -CH₂OH ~154.1 1.5–1.8
5-Fluoro-2-nitrobenzyl alcohol 5-F, 2-NO₂ -CH₂OH ~171.1 1.0–1.3

*Estimated based on analogs in .

Key Observations :

  • Electron-Withdrawing Effects: The nitro group in the target compound increases acidity at the benzyl position compared to methyl or amino analogs, enhancing reactivity in substitution reactions .

Physicochemical Properties

  • Synthetic Yields: 2-Fluoro-5-nitrobenzyl alcohol (precursor): 21–35% via chromatography . 5-Amino-2-fluorobenzyl alcohol: Synthesized via nitro reduction (SnCl₂/ethanol, 75°C), though yields unreported .
  • Stability: Nitro-containing compounds (e.g., target molecule) are prone to reduction under acidic or reductive conditions, forming unstable diamines . In contrast, methyl or amino-substituted analogs exhibit greater stability .

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